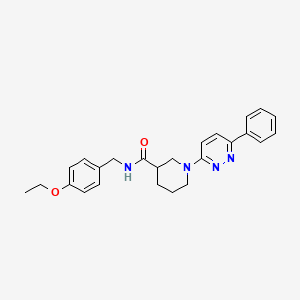
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide (EPPTB) is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPTB is a piperidine-based compound that has been synthesized using a multi-step process.
Mécanisme D'action
The mechanism of action of N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. This compound has been found to selectively inhibit the COX-2 enzyme, which is overexpressed in various inflammatory disorders and cancers. Additionally, this compound has been found to inhibit the expression of various pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects. It has been shown to reduce the production of various pro-inflammatory cytokines, leading to a reduction in inflammation and pain. Additionally, this compound has been found to inhibit the proliferation of cancer cells, leading to a reduction in tumor growth. This compound has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a good safety profile, making it a suitable candidate for in vitro and in vivo studies. Additionally, this compound has been found to have significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases. However, this compound has some limitations for lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has several potential future directions. It can be further studied for its potential therapeutic applications in various inflammatory disorders and cancers. Additionally, this compound can be modified to improve its pharmacokinetic properties and increase its efficacy. Furthermore, this compound can be used as a lead compound for the development of new drugs with similar properties. Overall, this compound has significant potential for future research and development in the field of drug discovery and therapeutics.
Conclusion:
In conclusion, this compound is a novel compound that has significant potential for therapeutic applications. It has been extensively studied for its anti-inflammatory and anti-cancer properties and has been found to have a good safety profile. This compound has several advantages for lab experiments, but more research is needed to fully understand its mechanism of action and potential therapeutic applications. This compound has several potential future directions, and it can be further studied for its potential use in various diseases.
Méthodes De Synthèse
The synthesis of N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide involves a multi-step process that includes the reaction of 4-ethoxybenzylamine with 2-bromo-6-phenylpyridazine, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the intermediate with piperidine-3-carboxylic acid chloride to yield this compound. The purity of the compound is determined using various analytical techniques such as NMR, LC-MS, and HPLC.
Applications De Recherche Scientifique
N-(4-ethoxybenzyl)-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis and osteoarthritis. Additionally, this compound has been shown to have anti-cancer properties, making it a potential candidate for the treatment of various cancers such as breast cancer and lung cancer.
Propriétés
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-1-(6-phenylpyridazin-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c1-2-31-22-12-10-19(11-13-22)17-26-25(30)21-9-6-16-29(18-21)24-15-14-23(27-28-24)20-7-4-3-5-8-20/h3-5,7-8,10-15,21H,2,6,9,16-18H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMZBFBLWSXYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2617560.png)


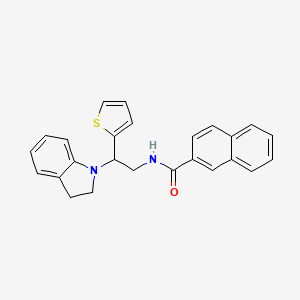
![3-(3-Methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2617571.png)
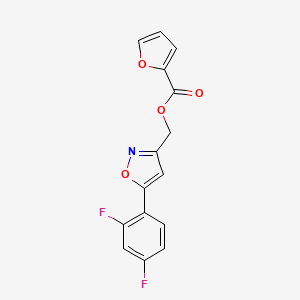
![Benzyl 2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetate](/img/structure/B2617573.png)
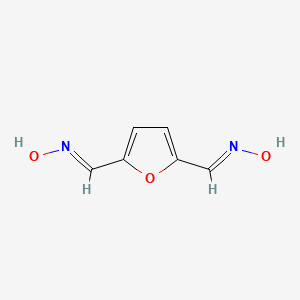
![3-cyclohexylsulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2617576.png)

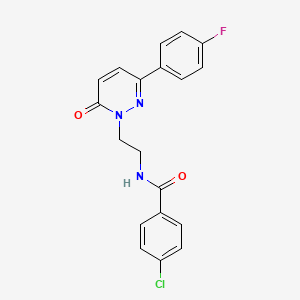

![9-(4-Butoxyphenyl)-3-((2,5-difluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B2617582.png)